1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a 5-fluoropyrimidin-2-yloxy group and an acetyl (ethanone) moiety. This structure combines a nitrogen-rich pyrimidine ring, known for its role in nucleic acid analogs and kinase inhibitors, with a pyrrolidine scaffold, a common motif in bioactive molecules due to its conformational flexibility.
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c1-7(15)14-3-2-9(6-14)16-10-12-4-8(11)5-13-10/h4-5,9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQLNQLPVZJLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced through nucleophilic substitution reactions.
Coupling of the Two Fragments: The final step involves coupling the pyrrolidine ring with the fluoropyrimidine moiety.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the fluoropyrimidine moiety.
Scientific Research Applications
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit certain enzymes, while the pyrrolidine ring enhances the compound’s binding affinity and selectivity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
a) 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- Structure : Replaces the pyrimidine ring with a chlorinated and fluorinated pyridine.
- Key Differences : The absence of a pyrrolidine linker and the substitution of chlorine at the 2-position of pyridine alter steric and electronic profiles. Chlorine increases hydrophobicity but may reduce metabolic stability compared to fluorine .
b) (5-Fluoro-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- Structure: Features a pyrazolo-pyrimidine core linked to a piperidine ring and a 5-fluoropyridin-2-yl-methanone group.
- The methanesulfonylphenyl group improves solubility and target affinity, while the piperidine ring offers different conformational dynamics compared to pyrrolidine .
c) 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Structure: Substitutes the fluoropyrimidine with a methoxy-pyridine and retains the pyrrolidine-ethanone framework.
- The pyridine core lacks the hydrogen-bonding versatility of pyrimidine .
Functional Analogs with Ethanone Moieties
a) 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one
- Structure: Combines a pyrrolo-pyrimidine core with a fluorinated indoline and ethanone group.
- Key Differences: The fused pyrrolo-pyrimidine system enhances planar rigidity, which may improve DNA intercalation properties.
b) 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure: Integrates a pyrazolo-pyrimidine, pyrrolo-pyridine, and chromenone system.
Key Research Findings
Fluorine Positioning : The 5-fluorine on pyrimidine (target compound) vs. 5-fluorine on pyridine () significantly alters dipole moments, with pyrimidine’s electron-deficient nature favoring interactions in ATP-binding pockets .
Synthetic Efficiency: Yields for ethanone-linked derivatives vary widely. For example, the 64% yield reported for a pyrrolo-pyrimidine analog () suggests optimized coupling conditions compared to lower yields in chromenone systems (20% in ) .
Biological Activity
The compound 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that incorporates a pyrrolidine ring and a fluoropyrimidine moiety, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, structural features, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.27 g/mol. The compound's structure features a pyrrolidine ring, a fluorinated pyrimidine group, and an ethanone functional group, which contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of the fluoropyrimidine moiety allows for potential binding to nucleic acids, which may interfere with DNA replication or RNA transcription. The pyrrolidine ring may enhance binding affinity and specificity towards certain enzymes or receptors.
Biological Activity
Research indicates that compounds with similar structural features exhibit diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |
| This compound | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |
These comparisons highlight the potential for This compound to exhibit anticancer and antiviral properties based on its unique structural composition.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study focusing on fluorinated pyrimidines demonstrated that compounds similar to this compound possess significant cytotoxic effects against various cancer cell lines. These compounds often act by inhibiting DNA synthesis and promoting apoptosis in malignant cells .
- Neuroprotective Effects : Research on pyrrolidine derivatives has shown neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
- Antiviral Properties : Some studies indicate that compounds containing pyrimidine derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
